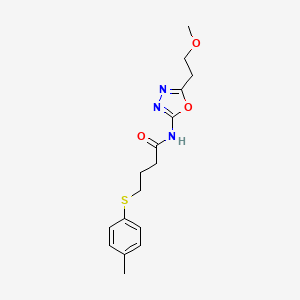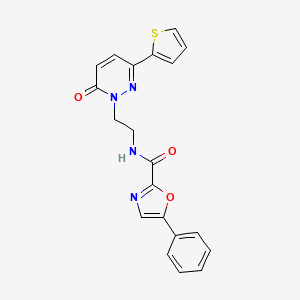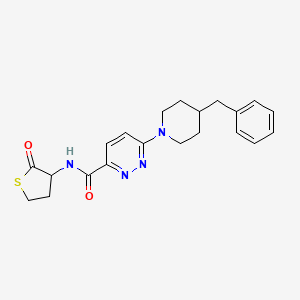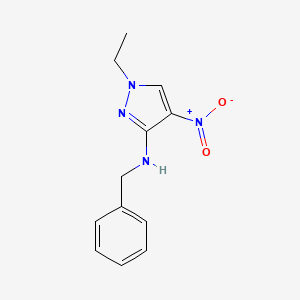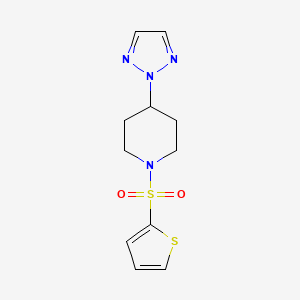
1-(thiophen-2-ylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(thiophen-2-ylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, also known as TSTPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TSTPP is a piperidine-based compound that contains a thiophene sulfonyl group and a triazole ring.
Scientific Research Applications
Anti-Cancer Activity
Compounds similar to 1-(thiophen-2-ylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine have shown promise in anti-cancer research. For example, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives possessing a biologically active sulfone moiety exhibited significant in-vitro anticancer activity against human breast cancer cell line (MCF7) (Al-Said et al., 2011). Additionally, various thiophene derivatives containing diphenylsulfone, diazepin, piperidine, oxazepine, and sulfonamide moieties were synthesized and evaluated for their cytotoxic activity against human tumor breast cancer cell lines, with some showing greater potency than doxorubicin, a reference drug (Alsaid et al., 2013).
Enzyme Inhibition Properties
This compound-related compounds have been investigated for their enzyme inhibition properties. A study described the synthesis of azinane triazole-based derivatives as effective inhibitors of enzymes such as acetylcholinesterase, α-glucosidase, urease, and butyrylcholinesterase, which play roles in diseases like Alzheimer’s and diabetes mellitus (Asif et al., 2022).
Antimicrobial Activities
Synthesized compounds similar to this compound have shown antimicrobial properties. For instance, novel 1,2,4-triazole derivatives were evaluated for their antimicrobial activities, with some displaying significant effectiveness against various microorganisms (Bektaş et al., 2007).
Potential in Treating Depression and Addiction Disorders
Related compounds have shown potential in treating depression and addiction disorders. One study investigated a novel κ-opioid receptor antagonist, which demonstrated antidepressant-like efficacy and attenuated the behavioral effects of stress (Grimwood et al., 2011).
Allosteric Enhancers of A1 Adenosine Receptor
Derivatives of thiophene, similar in structure to this compound, have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. These compounds showed significant activity in binding and functional studies (Romagnoli et al., 2008).
properties
IUPAC Name |
1-thiophen-2-ylsulfonyl-4-(triazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c16-19(17,11-2-1-9-18-11)14-7-3-10(4-8-14)15-12-5-6-13-15/h1-2,5-6,9-10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANVRSQOTVWELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755851.png)

![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2755854.png)
![3-hydroxy-3-phenyl-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2755855.png)

![7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B2755857.png)
![1-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2755859.png)
![2-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2755860.png)
